molecular formula C10H9N3O B15216940 2-Methylquinazoline-4-carbaldehyde oxime

2-Methylquinazoline-4-carbaldehyde oxime

Cat. No.: B15216940
M. Wt: 187.20 g/mol
InChI Key: LZGZYHSLIYWOKE-IZZDOVSWSA-N
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Description

2-Methylquinazoline-4-carbaldehyde oxime is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline ring system substituted with a methyl group at the second position and an oxime functional group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinazoline-4-carbaldehyde oxime typically involves the reaction of 2-methylquinazoline-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

2-Methylquinazoline-4-carbaldehyde+Hydroxylamine Hydrochloride2-Methylquinazoline-4-carbaldehyde oxime+HCl\text{2-Methylquinazoline-4-carbaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Methylquinazoline-4-carbaldehyde+Hydroxylamine Hydrochloride→2-Methylquinazoline-4-carbaldehyde oxime+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinazoline-4-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The methyl group at the second position can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of 2-methylquinazoline-4-carbaldehyde amine.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylquinazoline-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations that enhance its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazoline-4-carbaldehyde: Lacks the oxime group, resulting in different reactivity and applications.

    Quinazoline-4-carbaldehyde oxime: Lacks the methyl group, affecting its chemical properties and biological activity.

    2-Methylquinazoline: Lacks both the carbaldehyde and oxime groups, leading to distinct chemical behavior.

Uniqueness

2-Methylquinazoline-4-carbaldehyde oxime is unique due to the presence of both the methyl and oxime groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

(NE)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H9N3O/c1-7-12-9-5-3-2-4-8(9)10(13-7)6-11-14/h2-6,14H,1H3/b11-6+

InChI Key

LZGZYHSLIYWOKE-IZZDOVSWSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=N1)/C=N/O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)C=NO

Origin of Product

United States

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